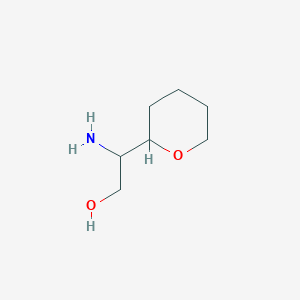
2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and an acetic acid moiety at the 4-position. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid typically involves the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with various reagents. One common method includes the treatment of 1,3-di(thiophen-2-yl)prop-2-en-1-one with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of glacial acetic acid, followed by acidification with hydrochloric acid . This reaction yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to the inhibition of microbial growth and cancer cell proliferation . The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Thioxo-pyrido[2,3-d]pyrimidinone
- 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid .
Uniqueness
2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid is unique due to its specific structural features, such as the thioxo group and the acetic acid moiety, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-(2-sulfanylidene-1H-pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)3-4-1-2-7-6(11)8-4/h1-2H,3H2,(H,9,10)(H,7,8,11) |
InChI Key |
OUOLLGBDLLNOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)







![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)

